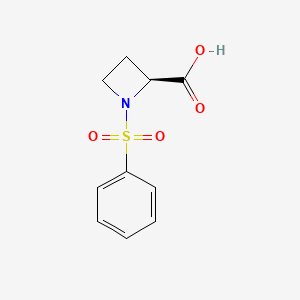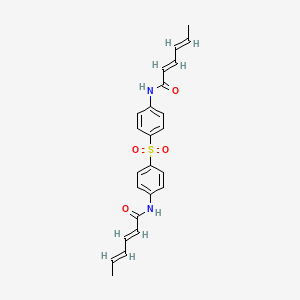![molecular formula C17H23N3 B7549402 2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline](/img/structure/B7549402.png)
2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline
Descripción general
Descripción
2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline, also known as EMDQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMDQ belongs to the class of quinoline derivatives and has been shown to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
EZH2 Inhibition : Quinoline derivatives, including those structurally related to 2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline, have been synthesized and evaluated as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), a protein implicated in cancer. One such derivative showed potential as a lead compound for further optimization due to its effectiveness in decreasing global H3K27me3 levels in cells and its anti-viability activities against tumor cell lines (Xiang et al., 2015).
HIV Non-Nucleoside Reverse Transcriptase Inhibition : Research has been conducted on the synthesis of labeled derivatives of quinolines, including those similar to this compound, as potent HIV non-nucleoside reverse transcriptase inhibitors (Latli et al., 2009).
Benzodiazepine Receptor Agonism : Quinoline derivatives have been studied for their interaction with benzodiazepine receptors. One study indicated that 2-phenyl-4[2-(4-piperidinyl)ethyl]quinoline, a compound structurally related to this compound, acts as a partial agonist of benzodiazepine receptors (Benavides et al., 1984).
Antimicrobial and Antifungal Applications : Some quinoline derivatives have been synthesized and screened for their antimicrobial and antifungal activities. A study involving the synthesis of diazepino quinoline derivatives via Vilsmeier-Haack reaction highlighted their potential in this area (Nandhakumar et al., 2007).
Inotropic Agent Development : Research into the development of inotropic agents, which can affect the force of heart muscle contractions, has included the synthesis of quinoline derivatives. These studies explored their potential for treating heart conditions (Li et al., 2008) and (Ye et al., 2011).
Chemical Synthesis and Transformations : The potential of quinoline derivatives in various chemical synthesis processes and transformations has been explored. This includes the synthesis of novel benzoazepines through ring expansion of activated quinolines (Yadav et al., 2004) and (Yadav et al., 2004).
Protozoal Infection Treatments : Quinoline derivatives have been tested for their efficacy against various protozoal species, identifying potent proliferation inhibitors for pathogens like T. cruzi and L. major, indicating their potential in treating tropical protozoal infections (Devine et al., 2015).
Propiedades
IUPAC Name |
2-[(4-ethyl-1,4-diazepan-1-yl)methyl]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-2-19-10-5-11-20(13-12-19)14-16-9-8-15-6-3-4-7-17(15)18-16/h3-4,6-9H,2,5,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFJUSUJPIVFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCN(CC1)CC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(2-methoxyphenyl)phenyl]acetamide](/img/structure/B7549331.png)
![2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7549336.png)

![7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B7549353.png)
![N-[(E)-4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-enyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B7549365.png)
![2-[(2Z)-3-(4-methoxyphenyl)-4-oxo-2-(2-oxopropylidene)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B7549369.png)

![2-[3-(2H-benzotriazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B7549392.png)
![4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7549395.png)
![Methyl 4-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7549406.png)
![(Z)-N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]propan-2-imine](/img/structure/B7549414.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B7549415.png)